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molecular formula C11H17NO2S B8337251 2,2-Diethoxy-N-(thiophen-2-ylmethylene)ethaneamine

2,2-Diethoxy-N-(thiophen-2-ylmethylene)ethaneamine

Cat. No. B8337251
M. Wt: 227.33 g/mol
InChI Key: WCGQHXUORVQVRS-UHFFFAOYSA-N
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Patent
US08217031B2

Procedure details

2-Thiophene aldehyde (62.8 g) and 74.6 g of aminoacetaldehyde diethylacetal were dissolved in 200 mL of toluene and heated to reflux for 6 hours together with dehydration using a Dean-Stark trap. After confirming that a theoretical amount of water was separated, the solvent was evaporated therefrom in vacuo. The concentrated liquid was purified by a vacuum distillation to give 119 g of the objective compound.
Quantity
62.8 g
Type
reactant
Reaction Step One
Quantity
74.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=O.[CH2:8]([O:10][CH:11]([O:14][CH2:15][CH3:16])[CH2:12][NH2:13])[CH3:9].O>C1(C)C=CC=CC=1>[CH2:8]([O:10][CH:11]([O:14][CH2:15][CH3:16])[CH2:12][N:13]=[CH:6][C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)[CH3:9]

Inputs

Step One
Name
Quantity
62.8 g
Type
reactant
Smiles
S1C(=CC=C1)C=O
Name
Quantity
74.6 g
Type
reactant
Smiles
C(C)OC(CN)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hours together with dehydration
Duration
6 h
CUSTOM
Type
CUSTOM
Details
was separated
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISTILLATION
Type
DISTILLATION
Details
The concentrated liquid was purified by a vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CN=CC=1SC=CC1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 119 g
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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